molecular formula C11H11Cl3N2O2 B1442565 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride CAS No. 1332530-43-4

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride

Cat. No.: B1442565
CAS No.: 1332530-43-4
M. Wt: 309.6 g/mol
InChI Key: IALUYXFAGLZFML-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline production and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized indole compounds .

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as tryptamine, serotonin, and melatonin. These compounds share structural similarities with 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride but differ in their functional groups and biological activities .

Uniqueness

What sets this compound apart is its unique combination of the aminoethyl group and dichloro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2.ClH/c12-5-3-7-6(1-2-14)10(11(16)17)15-9(7)8(13)4-5;/h3-4,15H,1-2,14H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALUYXFAGLZFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=C(N2)C(=O)O)CCN)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332530-43-4
Record name 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5,7-dichloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332530-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride
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3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride
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3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride
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3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride
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3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride
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3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride

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